molecular formula C16H14ClNO3S B5526550 2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid

2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid

Cat. No. B5526550
M. Wt: 335.8 g/mol
InChI Key: JHKXBFYVBYLHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid" is a chemical compound related to chlorobenzoic acids. These compounds have been studied for various chemical properties and transformations. For instance, studies on chlorobenzoic acids show that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Synthesis Analysis

The synthesis of chlorobenzoic acid derivatives involves various chemical reactions. For example, the synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been explored, demonstrating the feasibility of synthesizing complex chlorobenzoic acid derivatives (Vasin, Koldaeva, & Perevalov, 2013).

Molecular Structure Analysis

The molecular structure of chlorobenzoic acid derivatives, such as 4-chlorobenzoic acid, reveals that these molecules are almost planar. This planarity is evident in the small dihedral angle between functional groups and the benzene ring (Gotoh, Katagiri, & Ishida, 2010).

Chemical Reactions and Properties

Chlorobenzoic acids undergo various chemical reactions, including photodecomposition and interaction with other compounds. For instance, chlorobenzoic acids react under ultraviolet irradiation to produce hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Physical Properties Analysis

The physical properties of chlorobenzoic acids, such as solubility, can be determined in various solvents. Studies have shown that the solubility of these compounds increases with temperature in different organic solvents (Li, Wang, Cong, Du, & Zhao, 2017).

Scientific Research Applications

Photodecomposition and Solubility Studies

Photodecomposition of Chlorobenzoic Acids

Research shows that ultraviolet irradiation of chlorobenzoic acids in aqueous solutions leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This study highlights the potential for photochemical transformations in related compounds, which could be relevant for environmental remediation or synthetic applications (Crosby & Leitis, 1969).

Solubility and Thermodynamic Modelling

The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents was determined, showing that solubility increases with temperature. This study provides a basis for understanding the solubility behavior of structurally similar compounds, which is crucial for designing purification processes (Li et al., 2017).

Synthesis and Biological Activity

Synthesis of N-substituted-3-chloro-2-azetidinones

This research involves the synthesis of compounds from 2-aminobenzothiazole derivatives, leading to compounds with antibacterial activity. Such methodologies could be applicable to the synthesis of derivatives of 2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid for exploring their biological activities (Chavan & Pai, 2007).

properties

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-12-6-7-13(16(20)21)14(8-12)18-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXBFYVBYLHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzylsulfanyl)acetyl]amino}-4-chlorobenzoic acid

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